molecular formula C7H7ClFN B8417709 2-((R)-1-chloroethyl)-3-fluoro-pyridine CAS No. 1016228-04-8

2-((R)-1-chloroethyl)-3-fluoro-pyridine

Cat. No.: B8417709
CAS No.: 1016228-04-8
M. Wt: 159.59 g/mol
InChI Key: OKURWHVAGIHTEB-RXMQYKEDSA-N
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Description

2-((R)-1-Chloroethyl)-3-fluoro-pyridine is a chiral pyridine derivative characterized by a fluoro substituent at the 3-position and an (R)-configured 1-chloroethyl group at the 2-position. The fluoro group enhances metabolic stability and modulates electronic properties, while the chiral chloroethyl moiety may influence biological activity through stereospecific interactions .

Properties

CAS No.

1016228-04-8

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-[(1R)-1-chloroethyl]-3-fluoropyridine

InChI

InChI=1S/C7H7ClFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3/t5-/m1/s1

InChI Key

OKURWHVAGIHTEB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)F)Cl

Canonical SMILES

CC(C1=C(C=CC=N1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Related Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) log P (Octanol/Water) Key Substituents Reference
2-((R)-1-Chloroethyl)-3-fluoro-pyridine (hypothetical) ~157.6* ~150–170† ~1.5–2.0‡ 3-F, 2-(R)-1-chloroethyl
1-Chloroethyl chloroformate 155.97 Cl, chloroformate
2-Amino-4-(2-chloro-5-phenyl) pyridine derivatives 466–545 268–287 Cl, substituted phenyl
1-(2-Chloroethyl)-2-imidazolidinone 148.59 Cl, imidazolidinone

*Estimated based on molecular formula (C₇H₇ClFN).
†Predicted based on fluoro- and chloro-substituted pyridines .
‡Inferred from chloroethyl-containing nitrosoureas .

Key Observations:

  • The target compound’s molecular weight (~157.6 g/mol) is lower than multi-substituted pyridines in but aligns with simpler chloroethyl derivatives .
  • The fluoro substituent likely reduces melting points compared to bulkier groups (e.g., nitro or bromo) in compounds .
  • The chloroethyl group may confer moderate lipophilicity (log P ~1.5–2.0), critical for membrane permeability and biological activity, as seen in nitrosoureas .

Stereochemical Considerations

The (R)-configuration of the chloroethyl group may enhance target specificity, as stereochemistry often influences receptor binding in chiral drugs. For example, highlights that optimal therapeutic nitrosoureas require precise substituent positioning, suggesting stereochemistry’s role in the target compound’s activity .

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